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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermidine and spermine, are essential polycationic molecules crucial for cell proliferation, differentiation, and survival. Tumor cells exhibit a heightened demand for polyamines to sustain their rapid growth and are often characterized by a dysregulated polyamine metabolism. This dependency presents a therapeutic window for anticancer strategies. One such strategy involves limiting the intracellular availability of polyamines, which can be achieved by inhibiting their biosynthesis and transport.

DKFZ-748 is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10).[1][2] [3] Unlike other HDACs that primarily target histone proteins, HDAC10 has been identified as a key enzyme in polyamine metabolism, specifically functioning as a polyamine deacetylase.[3] It catalyzes the removal of acetyl groups from acetylated polyamines, thereby regenerating usable polyamines for cellular processes.[2] By inhibiting HDAC10, **DKFZ-748** prevents this recycling pathway, leading to an accumulation of acetylated polyamines and a depletion of the active forms.[4]

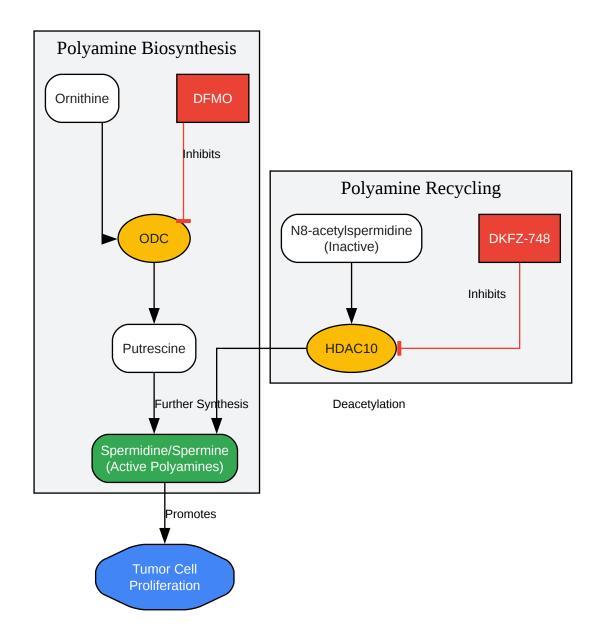


This document provides detailed application notes and protocols for utilizing **DKFZ-748** in a polyamine-limiting in vitro tumor model. This model is established by first depleting endogenous polyamine synthesis using α -difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[3][5] In this polyamine-depleted state, the efficacy of **DKFZ-748** in preventing the utilization of exogenous or recycled acetylated polyamines can be assessed, ultimately leading to tumor cell growth inhibition.

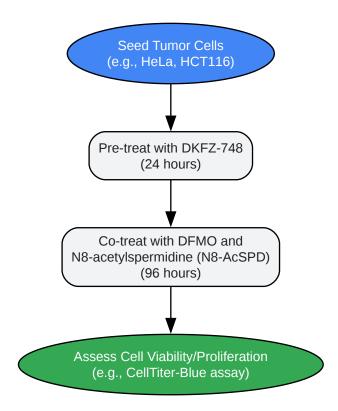
Signaling Pathway of DKFZ-748 in a Polyamine-Limiting Context

The therapeutic strategy described herein involves a dual approach: blocking de novo polyamine synthesis with DFMO and preventing the recycling of acetylated polyamines with **DKFZ-748**. This combination leads to a more comprehensive depletion of intracellular polyamines, resulting in cytostasis.

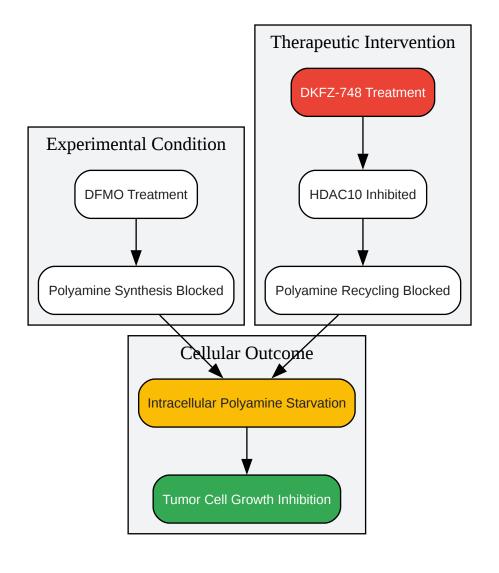












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